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Compound of Interest

Compound Name: 1,9-Caryolanediol 9-acetate

Cat. No.: B12436104 Get Quote

An in-depth technical guide on the spectroscopic data for 1,9-Caryolanediol 9-acetate is

currently unavailable due to the limited publicly accessible research on this specific compound.

While the existence of this natural product is confirmed through its Chemical Abstracts Service

(CAS) number 155488-34-9 and molecular formula C₁₇H₂₈O₃, detailed experimental data

remains largely unpublished in readily available scientific literature.[1][2][3]

A certificate of analysis from a commercial supplier indicates that the nuclear magnetic

resonance (NMR) data is "consistent with structure," but the actual spectral data is not

provided.[4] This suggests that the data exists but has not been disseminated in public

research databases or publications.

This guide will, therefore, outline the general methodologies and expected spectroscopic

characteristics for a compound of this nature, based on the known structure of 1,9-
Caryolanediol 9-acetate. It will also provide a logical workflow for the characterization of such

a molecule.

General Spectroscopic Characteristics
Based on the chemical structure of 1,9-Caryolanediol 9-acetate, a bicyclic sesquiterpenoid,

the following spectroscopic data would be anticipated:

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl

groups, methylene protons, and methine protons of the caryolane skeleton. Key signals would

include:

Singlets for the methyl groups.

A singlet for the acetate methyl group.

Multiplets for the methylene and methine protons, with their chemical shifts and coupling

constants being indicative of their stereochemical relationships.

A downfield signal for the proton attached to the carbon bearing the acetate group.

¹³C NMR: The carbon NMR spectrum would display 17 distinct signals, corresponding to each

carbon atom in the molecule. Expected signals include:

Signals for the methyl carbons.

Signals for the methylene carbons.

Signals for the methine carbons.

Quaternary carbon signals, including the one bearing the hydroxyl group and the gem-

dimethyl group.

A signal for the carbonyl carbon of the acetate group at a downfield chemical shift.

A signal for the carbon attached to the acetate oxygen.

Mass Spectrometry (MS)
The mass spectrum would provide information on the molecular weight and fragmentation

pattern of the molecule.

Molecular Ion (M⁺): A peak corresponding to the molecular weight of C₁₇H₂₈O₃ (280.4 g/mol )

would be expected.
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Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of

water (H₂O) from the hydroxyl group, the loss of acetic acid (CH₃COOH) from the acetate

group, and cleavage of the bicyclic ring system.

Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present

in the molecule:

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H

stretching vibration of the hydroxyl group.

A strong absorption band around 1735 cm⁻¹ due to the C=O stretching vibration of the ester

(acetate) group.

C-O stretching bands in the region of 1000-1300 cm⁻¹.

C-H stretching and bending vibrations for the aliphatic parts of the molecule.

Hypothetical Experimental Protocols
The following are generalized experimental protocols that would typically be employed for the

isolation and spectroscopic analysis of a natural product like 1,9-Caryolanediol 9-acetate.

Isolation of 1,9-Caryolanediol 9-acetate
A general workflow for the isolation of a sesquiterpenoid from a plant source is depicted below.
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Caption: General workflow for the isolation of natural products.
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Methodology:

Extraction: The dried and powdered plant material would be extracted with a suitable organic

solvent (e.g., methanol or ethanol) at room temperature.

Concentration: The solvent would be removed under reduced pressure to obtain a crude

extract.

Fractionation: The crude extract would be subjected to solvent-solvent partitioning with

immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to separate

compounds based on their polarity.

Chromatography: The fraction containing the target compound (likely the ethyl acetate

fraction) would be subjected to column chromatography on silica gel, eluting with a gradient

of solvents (e.g., hexane and ethyl acetate).

Isolation: Fractions would be collected and monitored by thin-layer chromatography (TLC).

Fractions containing the pure compound would be combined and the solvent evaporated to

yield 1,9-Caryolanediol 9-acetate.

Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of an

isolated compound.

Isolated Pure Compound

NMR Spectroscopy
(¹H, ¹³C, DEPT, COSY, HSQC, HMBC)

Mass Spectrometry
(EI-MS, ESI-MS)

Infrared Spectroscopy
(FTIR)

Structure Elucidation

Click to download full resolution via product page
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Caption: Workflow for spectroscopic analysis and structure elucidation.

Methodology:

NMR Spectroscopy: The purified compound would be dissolved in a suitable deuterated

solvent (e.g., CDCl₃) and analyzed by ¹H NMR, ¹³C NMR, and various 2D NMR techniques

(COSY, HSQC, HMBC) to establish the connectivity of protons and carbons.

Mass Spectrometry: The compound would be analyzed by a mass spectrometer to

determine its molecular weight and fragmentation pattern.

Infrared Spectroscopy: An IR spectrum would be recorded to identify the functional groups

present in the molecule.

Structure Elucidation: The data from all spectroscopic techniques would be combined to

confirm the structure of 1,9-Caryolanediol 9-acetate.

Data Presentation
While the specific, experimentally determined data is not available in the public domain, a

template for its presentation is provided below.

Table 1: Hypothetical ¹H NMR Data for 1,9-Caryolanediol 9-acetate (in CDCl₃)

Position δ (ppm) Multiplicity J (Hz)

H-? e.g., 4.85 e.g., dd e.g., 10.5, 5.2

... ... ... ...

OAc e.g., 2.05 e.g., s

CH₃-? e.g., 1.02 e.g., s

CH₃-? e.g., 0.98 e.g., s

Table 2: Hypothetical ¹³C NMR Data for 1,9-Caryolanediol 9-acetate (in CDCl₃)
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Position δ (ppm)

C-1 e.g., 75.3

C-9 e.g., 80.1

C=O e.g., 170.5

... ...

OAc-CH₃ e.g., 21.4

CH₃-? e.g., 29.8

CH₃-? e.g., 15.6

Table 3: Hypothetical Mass Spectrometry Data for 1,9-Caryolanediol 9-acetate

m/z Relative Intensity (%) Assignment

280 e.g., 5 [M]⁺

262 e.g., 15 [M - H₂O]⁺

220 e.g., 40 [M - CH₃COOH]⁺

... ... ...

Table 4: Hypothetical Infrared (IR) Data for 1,9-Caryolanediol 9-acetate

Wavenumber (cm⁻¹) Assignment

~3400 (broad) O-H stretch

~2950 C-H stretch (aliphatic)

~1735 C=O stretch (ester)

~1240 C-O stretch (ester)

Signaling Pathways and Biological Activity
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Currently, there is no information available in the scientific literature regarding the biological

activity or any associated signaling pathways of 1,9-Caryolanediol 9-acetate. Research in this

area would be necessary to determine its potential applications in drug development.

In conclusion, while 1,9-Caryolanediol 9-acetate is a known chemical entity, a comprehensive

public repository of its spectroscopic data is lacking. The information and templates provided in

this guide are based on the expected chemical properties of its structure and serve as a

framework for the future publication of its detailed characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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